Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate is a thiazole-derived compound characterized by a bulky neopentyl (2,2-dimethylpropyl) substituent at position 4, an amino group at position 2, and an ethyl ester moiety at position 5. The neopentyl group confers steric bulk, which may influence solubility, metabolic stability, and binding interactions in biological systems.
Properties
CAS No. |
649736-94-7 |
|---|---|
Molecular Formula |
C11H18N2O2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O2S/c1-5-15-9(14)8-7(6-11(2,3)4)13-10(12)16-8/h5-6H2,1-4H3,(H2,12,13) |
InChI Key |
AOZLPMPSXWQSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form the thiazole ring, followed by the introduction of the 2,2-dimethylpropyl group through alkylation reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro-thiazole derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Thiazole derivatives, including ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate, have been studied for their antimicrobial properties. Research indicates that compounds with a thiazole ring exhibit notable antibacterial and antifungal activities. For instance, derivatives of 1,3-thiazole have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Anticancer Activity
Studies have also indicated that thiazole derivatives can act as anticancer agents. Certain compounds have been found to inhibit cancer cell proliferation through mechanisms that may involve the modulation of specific signaling pathways . The thiazole structure is believed to contribute to the interaction with biological targets, enhancing the compound's efficacy against cancer cells.
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may possess neuroprotective properties. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by carboxylation. The compound can be synthesized using various organic solvents and bases to optimize yield and purity .
Material Science Applications
Polymer Chemistry
Thiazole derivatives are being explored for their potential use in polymer chemistry. Their unique chemical properties allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. This compound can be utilized in developing advanced materials with tailored properties for specific applications .
Photochemical Applications
The photochemical properties of thiazoles make them suitable for applications in photodynamic therapy (PDT) and as fluorescent probes. The ability of these compounds to absorb light and generate reactive species can be harnessed in therapeutic contexts where localized treatment is required .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ primarily in the substituent at position 4 of the thiazole ring. Notable examples include:
*Inferred from structural analysis.
Key Observations:
- Steric Effects : The neopentyl group in the target compound introduces greater steric hindrance compared to isopropyl or propyl substituents. This may reduce reactivity in synthesis or binding affinity in biological systems .
- Synthetic Accessibility: The DBTBE method successfully synthesized 3-ethyl-2-ethylimino-4-methyl-2,3-dihydrothiazole-5-carboxylate (), but similar routes may fail for bulkier substituents like neopentyl due to steric constraints .
Pharmacological Implications
- The neopentyl group could similarly enhance target selectivity or pharmacokinetics .
- Thiazole Bioactivity : Trifluoromethyl-substituted thiazoles (e.g., sc-263171) are commercially available for research, underscoring their relevance in medicinal chemistry .
Substituent Impact on Properties
| Property | Neopentyl (Target) | Isopropyl (QV-6845) | Trifluoromethyl (sc-263171) |
|---|---|---|---|
| Molecular Weight | ~230.3 g/mol* | 214.28 g/mol | 240.21 g/mol |
| Lipophilicity (logP) | High (inferred) | Moderate | High |
| Synthetic Difficulty | High (steric hindrance) | Low | Moderate |
*Calculated from inferred formula.
Key Challenges and Opportunities
Biological Activity
Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate (CAS No. 649736-94-7) is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H18N2O2S
- Molecular Weight : 242.34 g/mol
- Structure : The compound features a thiazole ring substituted with an ethyl carboxylate and a 2,2-dimethylpropyl group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit significant antimicrobial activity. This compound is no exception. The following table summarizes findings related to its antimicrobial efficacy:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition (MIC: 50 μg/mL) | |
| Escherichia coli | Effective (MIC: 25 μg/mL) | |
| Candida albicans | Low activity (MIC: 100 μg/mL) |
These results suggest that the compound has varying degrees of effectiveness against different pathogens, with notable activity against Gram-positive bacteria like Staphylococcus aureus.
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives can often be correlated with their chemical structure. In the case of this compound:
- Substituents : The presence of the bulky 2,2-dimethylpropyl group enhances lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial activity.
- Amino Group : The amino functional group plays a crucial role in the interaction with biological targets, influencing both binding affinity and selectivity.
Case Studies
Several studies have explored the biological potential of thiazole derivatives similar to this compound:
-
Antibacterial Activity :
A study demonstrated that derivatives with similar thiazole structures showed enhanced antibacterial properties when modified with various alkyl groups. The introduction of larger substituents improved activity against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) . -
Antifungal Effects :
Research indicated that thiazoles could inhibit fungal growth effectively. Compounds structurally related to this compound exhibited antifungal properties against strains such as Aspergillus niger, suggesting potential for therapeutic applications in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
